2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine
Overview
Description
2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and guanidine moieties suggests that it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which can be synthesized through conventional named reactions such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The quinoline derivative is then functionalized with a phenyl group and a 2-methoxyethoxy substituent.
Finally, the guanidine moiety is introduced via guanidylation reactions, often using reagents such as N-iodosuccinimide (NIS) or bismuth salts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the quinoline or guanidine moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Its potential biological activities make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is not fully understood, but it likely involves interactions with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The guanidine group may enhance binding affinity to certain biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial activity.
Guanidine Derivatives: Compounds such as metformin, which contains a guanidine moiety, are widely used in medicine for their biological activities.
Uniqueness
What sets 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine apart is the combination of the quinoline and guanidine moieties, which may confer unique biological activities not seen in other compounds. This dual functionality could make it a valuable candidate for further research and development in various fields.
Properties
IUPAC Name |
N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRLLQADDAJFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939404 | |
Record name | N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181048-36-2 | |
Record name | MS 31-038 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181048362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MS-31-038 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA5T52ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does MS-31-038 impact myocardial infarction size in a pre-clinical model of ischemia/reperfusion injury?
A1: In a rat model of ischemia/reperfusion injury, intravenous administration of MS-31-038 significantly reduced myocardial infarct size, even when administered before the onset of reperfusion []. This suggests a potent protective effect against reperfusion injury.
Q2: What is the mechanism of action of MS-31-038 in mitigating ischemia/reperfusion injury?
A2: MS-31-038 acts as a potent and selective inhibitor of the Na+-H+ exchanger []. This exchanger plays a crucial role in cellular pH regulation, and its overactivity during ischemia and reperfusion contributes to cellular damage. By inhibiting this exchanger, MS-31-038 helps to maintain cellular pH balance and reduce the extent of injury.
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